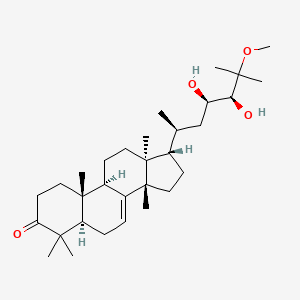

Phellochin

Description

Properties

Molecular Formula |

C31H52O4 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20-,21-,23+,24-,26-,29+,30-,31+/m0/s1 |

InChI Key |

OCURJKDUYAFAQG-PVZPVLANSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Composition of Phellodendron amurense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a rich history in traditional medicine, particularly in East Asia. Its bark, Cortex Phellodendri, is a source of a diverse array of bioactive compounds that have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense, detailing the major classes of compounds, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by P. amurense constituents, offering valuable insights for drug discovery and development.

Chemical Composition: A Quantitative Overview

The chemical landscape of Phellodendron amurense is dominated by several classes of bioactive compounds, with alkaloids being the most prominent. However, the bark and other parts of the plant also contain significant quantities of limonoids, flavonoids, lignans, and phenolic acids, each contributing to its overall pharmacological profile.

Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark

| Alkaloid | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Berberine | 2.44 ± 0.22 | HPLC-DAD | [[“]] |

| Palmatine | Present (quantification varies) | HPLC | [2] |

| Jatrorrhizine | Present (quantification varies) | HPLC | [2][3] |

| Phellodendrine | Present (quantification varies) | HPLC | [3] |

| Magnoflorine | Present (quantification varies) | HPLC | [3] |

| Berbamine | Present (quantification varies) | HPLC-DAD | [4] |

Table 2: Quantitative Analysis of Major Limonoids in Phellodendron amurense

| Limonoid | Plant Part | Concentration (ppm) | Analytical Method | Reference |

| Limonin | Bark | 6760 | HPLC | [5] |

| Obacunone | Bark | 1240 | HPLC | [5] |

| Nomilin | Bark | 270 | HPLC | [5] |

| Limonin | Seeds | 1950 | HPLC | [5] |

| Obakunone | Seeds | 20 | HPLC | [5] |

| Limonin 17-β-D-glucopyranoside | Seeds | 820 | HPLC | [5] |

| Obakunone 17-β-D-glucopyranoside | Seeds | 1360 | HPLC | [5] |

Table 3: Quantitative Analysis of Polyphenols and Other Compounds in Phellodendron amurense Bark Extract

| Compound/Class | Concentration (mg/g of extract) | Analytical Method | Reference |

| Total Polyphenol Content (TPC) | Varies with extraction method | Spectrophotometry | [4] |

| Gallic Acid | Present (quantification varies) | HPLC-DAD | [4] |

| 4-Hydroxybenzoic Acid | Present (quantification varies) | HPLC-DAD | [4] |

| Caffeic Acid | Present (quantification varies) | HPLC-DAD | [4] |

| Ferulic Acid | Present (quantification varies) | HPLC-DAD | [4] |

| 3-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |

| 4-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |

| Syringin | Present | HPLC-DAD-ESI-MS/MS | [6] |

Experimental Protocols

Accurate and reproducible analysis of the chemical constituents of Phellodendron amurense is paramount for research and quality control. This section provides detailed methodologies for the extraction and analysis of the major compound classes.

Protocol 1: Extraction and HPLC Analysis of Alkaloids

This protocol is designed for the simultaneous determination of major alkaloids in P. amurense bark.[7]

1. Extraction:

-

Accurately weigh 3.0 g of air-dried, crushed P. amurense bark powder.

-

Add 30 mL of methanol (B129727) and perform reflux extraction for 30 minutes.

-

Repeat the extraction process once more with fresh methanol.

-

Combine the two extracts and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 25 mL of water and perform liquid-liquid extraction three times with 25 mL of ethyl acetate (B1210297) each time.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

Dissolve the final residue in methanol and dilute to a final volume of 5 mL in a volumetric flask.

2. HPLC-DAD Analysis:

-

HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

-

Column: TSKgel ODS-100S column (4.6 mm i.d. × 25 cm, 5.0 μm) or equivalent.[8]

-

Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B).[2][8]

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10 µL.

Protocol 2: Extraction and HPLC Analysis of Flavonoids

This protocol provides a general framework for the analysis of flavonoids in plant materials, which can be adapted for P. amurense.[9][10]

1. Extraction:

-

Weigh approximately 500 mg of finely ground plant material.

-

Add 10 mL of 70% methanol.

-

Perform ultrasonic extraction in a water bath at 80°C for 5 hours.[9]

-

Centrifuge the extract at 3000 rpm and filter through a 0.22 µm membrane filter.[9]

2. HPLC-DAD Analysis:

-

HPLC System: Agilent 1200 series or equivalent with a DAD.

-

Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 μm) or equivalent.[9]

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[9]

-

Gradient Program:

-

Flow Rate: 0.25 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection Wavelength: 280 nm and 365 nm.[9]

-

Injection Volume: 4 µL.[9]

Protocol 3: GC-MS Analysis of Essential Oils

This protocol is suitable for the qualitative and quantitative analysis of volatile compounds in P. amurense.

1. Sample Preparation:

-

Dilute the essential oil sample with a suitable solvent such as hexane (B92381) or ethanol.

2. GC-MS Analysis:

-

GC-MS System: Agilent 6890 GC with 5977C MSD or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure of 65 kPa.

-

Injection Volume: 1 µL with a split ratio of 1:25.

-

Oven Temperature Program:

-

Initial temperature of 60°C.

-

Ramp up to 240°C at a rate of 3°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Component Identification: Compare mass spectra with NIST and Wiley libraries.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Phellodendron amurense are attributed to the modulation of various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Extracts from P. amurense and its isolated compounds, particularly berberine, have been shown to inhibit the activation of this pathway.[11] The proposed mechanism involves the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. P. amurense extract has been demonstrated to attenuate the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[12] By inhibiting the activation of these kinases, P. amurense can suppress the downstream signaling events that lead to the expression of inflammatory mediators and cell cycle progression.

Conclusion

Phellodendron amurense is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has provided a detailed overview of its chemical composition, with quantitative data and established analytical protocols to aid in further research and development. The elucidation of its effects on key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its traditional uses and opens avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further investigation into the synergistic effects of its complex chemical matrix and the precise molecular targets of its individual constituents will continue to be a fertile area of research.

References

- 1. consensus.app [consensus.app]

- 2. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 5. [Limonoids in Phellodendron amurense (Kihada)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Method for Simultaneous Determination of Phenolic Acids, Alkaloids and Limonoids in Phellodendri Amurensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioactive Compounds in Amur Cork Tree (Phellodendron amurense) Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bark of the Amur Cork Tree, Phellodendron amurense, is a prominent herb in traditional medicine, where it has been utilized for centuries to treat a variety of ailments. Modern scientific inquiry has identified a rich array of bioactive compounds within the bark, primarily isoquinoline (B145761) alkaloids and limonoids, which are responsible for its diverse pharmacological effects. This technical guide provides a comprehensive overview of these compounds, their quantitative analysis, detailed experimental protocols for their extraction and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Bioactive Compounds in Phellodendron amurense Bark

The bark of the Amur Cork Tree is a rich source of various bioactive compounds, with alkaloids being the most prominent class. Other significant constituents include limonoids, phenolic compounds, and steroids.[1]

Major Bioactive Alkaloids

The primary alkaloids responsible for the therapeutic properties of P. amurense bark are protoberberine-type isoquinoline alkaloids. The most abundant and extensively studied of these is berberine (B55584) , followed by palmatine and jatrorrhizine . Other alkaloids present in smaller quantities include phellodendrine, magnoflorine, and candicine.

Other Bioactive Constituents

Beyond alkaloids, the bark contains other important bioactive molecules:

-

Limonoids: Compounds such as obacunone (B191991) and limonin (B1675406) contribute to the bark's biological activity.[2]

-

Phenolic Compounds: These include phenolic acids and flavonoids, which possess antioxidant properties.[3]

-

Triterpenoids and Steroids: A variety of these compounds have also been identified.[3]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in P. amurense bark can vary depending on factors such as the geographical origin, age of the tree, and the time of harvest. Several studies have quantified the major alkaloids and other compounds, and a summary of these findings is presented below.

| Compound | Concentration Range (mg/g of dry bark) | Reference(s) |

| Berberine | 2.44 - 103.12 | [4][5][6] |

| Palmatine | 1.25 | [4] |

| Jatrorrhizine | Not specified in provided abstracts | |

| Phellodendrine | 24.41 | [4] |

| Obacunone | Not specified in provided abstracts | |

| Gallic Acid | 0.10 | [5][6] |

| 4-hydroxybenzoic acid | 0.38 | [5][6] |

Table 1: Quantitative data of major bioactive compounds in Phellodendron amurense bark.

| Compound | Average Recovery (%) | Reference(s) |

| Jatrorrhizine | 98.94 | [7][8][9][10] |

| Palmatine | 101.17 | [7][8][9][10] |

| Berberine | 96.22 | [7][8][9][10] |

| Obacunone | 98.90 | [7][8][9][10] |

Table 2: Average recovery rates of key compounds using HPLC.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of bioactive compounds from P. amurense bark, as well as a general workflow for pharmacological assessment.

Extraction of Bioactive Alkaloids

A common and efficient method for extracting alkaloids from P. amurense bark is ultrasound-assisted extraction.

Protocol: Ultrasound-Assisted Extraction of Alkaloids [11][12][13][14][15]

-

Sample Preparation: Dry the Phellodendron amurense bark and grind it into a fine powder.

-

Solvent Selection: Prepare a solution of hydrochloric acid in methanol (B129727). A commonly used concentration is a low percentage of HCl in methanol.

-

Extraction Process:

-

Weigh a specific amount of the powdered bark (e.g., 1 gram).

-

Add a defined volume of the acidic methanol solvent (e.g., 20 mL).

-

Place the mixture in an ultrasonic bath.

-

Perform ultrasonication for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).

-

-

Sample Recovery:

-

After ultrasonication, centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant containing the extracted alkaloids.

-

The extraction can be repeated on the plant residue to maximize yield.

-

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure to obtain the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the simultaneous quantification of multiple bioactive compounds in P. amurense extract.

Protocol: HPLC for Simultaneous Determination of Alkaloids and Obacunone [7][8][9][10]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water containing 0.1% phosphoric acid (B).

-

Gradient Program:

-

A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds with different polarities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelengths:

-

345 nm for jatrorrhizine, palmatine, and berberine.

-

210 nm for obacunone.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in the initial mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each analyte to be quantified.

-

Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Modulation of Cellular Signaling Pathways

The bioactive compounds from P. amurense bark, particularly berberine, exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine is a well-documented activator of AMPK, a key regulator of cellular energy homeostasis.[16] Activation of AMPK by berberine leads to a cascade of downstream effects that are beneficial for metabolic disorders.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Berberine has been shown to inhibit the activation of NF-κB, thereby exerting potent anti-inflammatory effects.[17][18][19][20]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Berberine's anticancer effects are partly mediated through its modulation of the MAPK pathway, which includes JNK, p38, and ERK.[19][21][22][23]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Berberine has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative activities.[24][25][26][27][28]

Conclusion

The bark of Phellodendron amurense is a rich repository of bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the key constituents, their quantitative analysis, and robust experimental protocols for their study. Furthermore, the elucidation of the signaling pathways modulated by these compounds, particularly berberine, offers a molecular basis for their pharmacological activities and opens avenues for the development of novel therapeutics for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research is warranted to fully explore the synergistic effects of the complex mixture of compounds present in the bark and to translate these preclinical findings into clinical applications.

References

- 1. Facebook [cancer.gov]

- 2. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 7. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. | Semantic Scholar [semanticscholar.org]

- 8. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 14. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Extraction and recovery of bioactive alkaloids from Phellodendron amurense Rupr. Using ultrasound-assisted green solvents and macroporous resins | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of the mechanism of berberine against stomach carcinoma based on network pharmacology and experimental validation - Wang - Translational Cancer Research [tcr.amegroups.org]

- 24. researchgate.net [researchgate.net]

- 25. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Berberine and Oligomeric Proanthocyanidins Exhibit Synergistic Efficacy Through Regulation of PI3K-Akt Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Phellodendrine: A Technical Guide to its Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine (B48772), a quaternary isoquinoline (B145761) alkaloid primarily isolated from the bark of Phellodendron amurense, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and immunosuppressive effects, are underpinned by its unique chemical structure and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of phellodendrine, with a focus on experimental methodologies and data presentation to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Phellodendrine, with the systematic IUPAC name (7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-7-ium, is a quaternary ammonium (B1175870) alkaloid.[1] Its tetracyclic structure is characterized by a dibenzo[a,g]quinolizinium core.

The physicochemical properties of phellodendrine are summarized in the table below, providing essential data for its handling, formulation, and analytical characterization.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₄NO₄⁺ | [1][3][4] |

| Molar Mass | 342.41 g/mol | [1][3][4][5] |

| Melting Point | 258 °C (as iodide) | [1] |

| Appearance | White to off-white powder | [2][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol. | [5][6][7] |

| CAS Number | 6873-13-8 | [1][3][5] |

| PubChem CID | 3081405 | [1][3] |

Biological Activities and Therapeutic Potential

Phellodendrine exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics for various diseases.

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Signaling Pathways | References |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages; Murine models of inflammation | Reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); Down-regulated expression of COX-2 and iNOS. | AKT/NF-κB, IL-6/STAT3, cAMP, TNF | [5][8][9][10] |

| Anticancer | KRAS-mutated pancreatic cancer cells (PANC-1); PANC-1 mouse xenograft model | Inhibited cell proliferation by suppressing macropinocytosis and glutamine metabolism; Induced ROS accumulation and mitochondrial apoptosis. | - | [6][9] |

| Neuroprotective | Zebrafish embryos with AAPH-induced oxidative stress | Protected against oxidative stress by down-regulating the AKT/NF-κB pathway. | AKT/NF-κB | [11] |

| Immunosuppressive | Murine models of graft-versus-host (GVH) reaction | Inhibited local semisyngeneic and allogeneic GVH reactions; Suppressed delayed-type hypersensitivity. | - | [5][6] |

| Treatment of Ulcerative Colitis | Murine model of ulcerative colitis | Alleviated intestinal damage by promoting autophagy. | AMPK/mTOR | [9][12][13] |

| Antioxidant | Cell-free assays (ABTS radical scavenging) | Scavenged ABTS radicals. | - | [6] |

| Acetylcholinesterase Inhibition | Cell-free assay | Inhibited acetylcholinesterase activity (IC₅₀ = 36.51 µM). | - | [6] |

Key Signaling Pathways Modulated by Phellodendrine

Phellodendrine exerts its diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to activate the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. This modulation is central to its ability to induce autophagy, a cellular process for degrading and recycling cellular components, which is particularly relevant in its therapeutic effect on ulcerative colitis.[9][12][13][14]

AKT/NF-κB Signaling Pathway

The anti-inflammatory and neuroprotective effects of phellodendrine are partly mediated through the inhibition of the AKT/NF-κB signaling pathway. By suppressing this pathway, phellodendrine reduces the expression of pro-inflammatory genes and protects cells from oxidative stress.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phellodendrine.

Isolation and Purification of Phellodendrine

The following workflow outlines a general procedure for the extraction and purification of phellodendrine from Phellodendron bark.

Detailed Protocol:

-

Extraction:

-

Powdered bark of Phellodendron amurense is subjected to ultrasonic extraction with a solvent system such as hydrochloric acid/methanol.[11] Alternative methods include maceration or Soxhlet extraction.

-

-

Filtration and Concentration:

-

The extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Purification:

-

The crude extract is subjected to chromatographic separation. Counter-current chromatography with a two-phase solvent system (e.g., CHCl₃-CH₃OH-0.5 mol/L HCl) has been successfully used.[9]

-

Alternatively, silica gel column chromatography can be employed, eluting with a gradient of solvents of increasing polarity.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing phellodendrine.

-

Pure fractions are combined and the solvent is evaporated to yield purified phellodendrine.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: Agilent Diamonsil C18 (4.6 x 250 mm, 5 µm) or equivalent.[1][8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% aqueous diethylamine (B46881) phosphate (B84403) (v/v).[1][8]

-

Quantification: A calibration curve is generated using a phellodendrine standard over a linear range (e.g., 2.5-100.0 µg/mL).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to confirm the structure of phellodendrine.

-

The sample is dissolved in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used to determine the exact mass and fragmentation pattern of phellodendrine.[15]

In Vitro Biological Assays

Anti-inflammatory Activity Assay (RAW 264.7 cells):

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of phellodendrine for a specified time (e.g., 1 hour) followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (IL-6, TNF-α): Quantified in the supernatant using ELISA kits.

-

Gene Expression (COX-2, iNOS): Analyzed by RT-qPCR.

-

Protein Expression (p-AKT, p-NF-κB): Determined by Western blotting.

-

Anticancer Activity Assay (PANC-1 cells):

-

Cell Culture: PANC-1 human pancreatic cancer cells are maintained in appropriate culture medium.

-

Cell Viability (MTT Assay):

-

Cells are seeded in 96-well plates and treated with a range of phellodendrine concentrations for 24, 48, or 72 hours.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Apoptosis Assay: Apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring the activity of caspases.

Western Blotting for Signaling Pathway Analysis (e.g., AMPK/mTOR):

-

Cell Lysis: Treated cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Phellodendrine is a multifaceted alkaloid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and other disease processes makes it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties of phellodendrine and to unlock its full therapeutic promise. Further research should focus on detailed pharmacokinetic and toxicological studies to pave the way for its clinical application.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 8. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]

- 11. stembook.org [stembook.org]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. Quality assessment of Cortex Phellodendri by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]

A Technical Guide to the Discovery, Isolation, and History of Berberine from Phellodendron

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584), a potent isoquinoline (B145761) alkaloid, has a rich history of use in traditional medicine, largely through its presence in plants such as Phellodendron amurense. This technical guide provides a comprehensive overview of the journey of berberine from its ancient roots in traditional Chinese medicine to its modern scientific validation and isolation. It details the historical timeline, quantitative distribution within Phellodendron species, detailed experimental protocols for its extraction and purification, and its mechanism of action through key signaling pathways. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of berberine-based therapeutics.

Historical Perspective: From Traditional Herb to Modern Pharmacopeia

The use of Phellodendron, commonly known as Amur Cork Tree or by its traditional Chinese medicine (TCM) name, Huang Bai (黄柏), dates back over two millennia.[1] Its bark was a staple in TCM for its anti-inflammatory, antibacterial, and detoxifying properties, primarily used to treat conditions like dysentery, jaundice, and urinary tract infections.[1][2] The first recorded use of Huang Bai is in the Shennong Bencao Jing, one of China's earliest pharmacopeias, cementing its long-standing medicinal importance.[1]

The active compound responsible for the bark's characteristic yellow color and many of its therapeutic effects, berberine, was scientifically isolated much later. While the initial isolation of a bitter, yellow substance was credited to Chevalier and Pelletan in 1837 from a different plant genus, the scientific community later identified this same alkaloid in numerous species, including Phellodendron.[3] The correct empirical formula (C₂₀H₁₈NO₄⁺) was established in 1888, with its complex structure being fully elucidated in 1910, paving the way for modern pharmacological investigation.[3]

Quantitative Analysis of Berberine in Phellodendron

The concentration of berberine in Phellodendron is highly variable and depends on numerous factors, including the specific species, variety, part of the plant, geographical location, and harvest season. This variability is a critical consideration for sourcing raw materials for drug development.

Table 1: Berberine Content by Phellodendron Species and Variety

| Species/Variety | Reported Berberine Content | Source |

|---|---|---|

| Phellodendron chinense Schneid. (PCS) | Minimum 3.0% (as berberine hydrochloride) | Chinese Medicinal Encyclopedia (2005)[4] |

| Phellodendron amurense Rupr. (PAR) | Minimum 0.60% (as berberine hydrochloride) | Chinese Medicinal Encyclopedia (2005)[4] |

| P. amurense var. sachalinense (Hirohano kihada) | ~3-4 times higher than var. lavallei | Kyushu University[5] |

| P. amurense var. lavallei (Miyama kihada) | Lower concentration variety | Kyushu University[5] |

Table 2: Berberine Content by Plant Part, Season, and Location

| Factor | Observation | Details | Source |

|---|---|---|---|

| Plant Part | Highest in bark | Berberine is found in the bark, roots, rhizomes, and leaves.[2][6][7] The trunk bark is the principal part used medicinally. | [2][6][7] |

| Stem Position | Decreases with height | The highest content (up to 8.3% in one variety) was found in the stem base, gradually decreasing toward the top of the tree. | [5] |

| Season | Highest in winter | Berberine content is significantly higher in winter samples compared to summer, suggesting winter is the optimal harvest season for high yields. | [5] |

| Tree Age | Positively correlated | Older trees contain significantly higher concentrations of berberine than younger trees at the same stem height. | [5] |

| Location | Varies with elevation | Samples from lower elevations on Changbai Mountain (Heilongjiang Province) contained the highest amount of berberine. |[8] |

Table 3: Extraction Yield of Berberine from Phellodendron amurense

| Extraction Method | Solvent System | Yield (mg/g of fresh bark) | Source |

|---|---|---|---|

| Ultrasonic Extraction | Hydrochloric acid / Methanol (B129727) | 16.59 mg/g | [9] |

| Supercritical CO₂ Extraction | 90% Ethanol (B145695) (entrainer) | Extraction Rate: 1.1208% | [10] |

| Supercritical CO₂ Extraction | 80% Ethanol (entrainer) | Extraction Rate: 1.0542% |[10] |

Experimental Protocols: Isolation and Purification of Berberine

The isolation of berberine from Phellodendron bark is a multi-step process involving extraction, separation, and purification. The choice of method depends on the desired scale, purity, and efficiency.

Step 1: Raw Material Preparation

-

Sourcing : Obtain bark from mature Phellodendron amurense trees, preferably harvested in winter to maximize berberine content.[5]

-

Drying : The fresh bark is air-dried or oven-dried at a controlled temperature (e.g., 60°C) to reduce moisture content.

-

Grinding : The dried bark is pulverized into a fine powder (e.g., 40-150 mesh) to increase the surface area for efficient solvent extraction.[11]

Step 2: Extraction Methodologies

a) Method A: Soxhlet Extraction (Classical Method)

-

Apparatus : Place 100g of dried, powdered bark into a cellulose (B213188) thimble within a Soxhlet apparatus.[3][12]

-

Solvent : Use methanol or ethanol (~800 mL) as the extraction solvent.[3][9]

-

Procedure : Heat the solvent to its boiling point and perform continuous extraction for 6-12 hours, or until the solvent in the extractor arm runs clear.[3][12]

-

Concentration : Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.[3]

b) Method B: Ultrasonic-Assisted Extraction (High-Efficiency Method)

-

Solvent System : Prepare an acidified methanol solution (e.g., hydrochloric acid/methanol). Free alkaloids and their salts are highly soluble in this medium.[9]

-

Procedure : Suspend the powdered bark in the solvent system. Place the mixture in an ultrasonic bath.

-

Parameters : Perform ultrasonication at a controlled frequency and temperature for a shorter duration compared to Soxhlet (e.g., 30-60 minutes). This method significantly improves extraction efficiency.[9]

-

Concentration : After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator.

c) Method C: Enzyme-Assisted Extraction (Green Technology)

-

Principle : This method uses enzymes like mannase to specifically break down the plant cell wall, releasing intracellular contents, including berberine, without harsh chemicals.[11]

-

Procedure :

-

Mix the powdered bark with water to create a slurry.

-

Adjust the pH of the slurry to the optimal range for the chosen enzyme (e.g., pH 5-9).[11]

-

Add the enzyme (e.g., mannase) and incubate at the optimal temperature (e.g., 50°C) for several hours.[11]

-

Centrifuge the mixture to separate the supernatant containing the dissolved berberine from the solid plant debris.[11]

-

Step 3: Purification

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a minimal amount of methanol.

-

Acidify the solution with an aqueous acid (e.g., 5% HCl). This converts the berberine alkaloid into its protonated salt form, which is water-soluble.[12]

-

Partition the acidified aqueous solution against an immiscible organic solvent (e.g., chloroform) in a separatory funnel to remove non-polar impurities. The berberine salt remains in the aqueous layer.[12]

-

-

Precipitation/Salting-Out :

-

Make the aqueous layer basic by adding a base (e.g., NaOH) to precipitate the berberine free base.

-

Alternatively, for enzyme-assisted extractions, salting-out can be performed by adding sodium chloride (0.5-3% w/v) to the supernatant and incubating at a low temperature (4-30°C) for 6-30 hours to precipitate the berberine.[11]

-

-

Crystallization :

-

Collect the crude berberine precipitate by filtration.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or acetone.[12]

-

Allow the solution to cool slowly, promoting the formation of pure berberine crystals.

-

For higher purity, this recrystallization process can be repeated.[12]

-

Step 4: Characterization

The identity and purity of the isolated berberine are confirmed using standard analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC) : For quantitative analysis and purity assessment.[8][13]

-

Mass Spectrometry (MS) : For confirming the molecular weight.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.[12]

Pharmacological Activity and Key Signaling Pathways

Berberine exerts a wide array of pharmacological effects, with extensive research focused on its anti-tumor, anti-inflammatory, and metabolic regulatory properties.[1][6] One of its well-documented mechanisms in cancer biology is the inhibition of critical cell proliferation and survival pathways.

Studies have shown that berberine can inhibit the growth of lung tumor cells by inducing G1 cell cycle arrest.[14] This is achieved by modulating key proliferative kinase signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[14]

As illustrated, berberine treatment leads to the downregulation of phosphorylated (active) Akt, MAPK, and the transcription factor CREB.[14] These proteins are crucial for transducing growth signals that lead to the expression of cell cycle proteins like Cyclin D1. By inhibiting these upstream kinases, berberine effectively halts cell cycle progression and suppresses tumor growth, highlighting its potential as a chemotherapeutic and chemopreventive agent.[2][14]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Phellodendron amurense - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of berberine in Phellodendron amurense from different sites of Changbai Mountain | Semantic Scholar [semanticscholar.org]

- 9. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102532129A - Technology for extracting berberine from phellodendron amurense by adopting supercritical carbon dioxide extraction - Google Patents [patents.google.com]

- 11. CN108997331B - Process for extracting berberine from phellodendron based on enzyme method - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Palmatine from Phellodendron Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine (B190311), a protoberberine alkaloid, is a key bioactive compound found in various medicinal plants, most notably in the bark of Phellodendron amurense and Phellodendron chinense.[1][2] With a growing body of research highlighting its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects, the efficient isolation and purification of palmatine are of significant interest to the pharmaceutical and nutraceutical industries.[1][3][4] This technical guide provides an in-depth overview of the methodologies for extracting, purifying, and quantifying palmatine from Phellodendron species, supplemented with detailed experimental protocols and quantitative data. Furthermore, it delves into the molecular pathways influenced by palmatine, offering valuable insights for drug development professionals.

Extraction of Palmatine from Phellodendron Bark

The initial and most critical step in obtaining pure palmatine is the extraction from the raw plant material. Various methods have been developed and optimized to maximize the yield and efficiency of this process.

Conventional and Advanced Extraction Techniques

Several techniques, ranging from traditional solvent extraction to more modern, enhanced methods, have been employed for palmatine isolation. Ultrasonic-assisted extraction (UAE) has been shown to be significantly more effective than conventional methods like distillation and Soxhlet extraction.[5][6] The combination of solvents also plays a crucial role, with mixed solvent systems demonstrating higher extraction efficiency than single solvents.[5][6]

More recently, green and sustainable methods are being explored. One such method involves the use of natural deep eutectic solvents (NADES) coupled with ultrasound-assisted extraction, which has shown promising results in enhancing the extraction yield of palmatine.[1]

Comparative Extraction Yields

The choice of extraction method and solvent system directly impacts the yield of palmatine. The following table summarizes quantitative data from various studies, providing a comparative overview of different approaches.

| Plant Species | Extraction Method | Solvent System | Palmatine Yield (mg/g of dry weight) | Reference |

| Phellodendron amurense (fresh bark) | Hydrochloric acid/methanol-ultrasonic extraction | Hydrochloric acid/Methanol | 1.25 | [1][5][6] |

| Not specified | Natural deep eutectic solvents (NADES) with ultrasound-assisted extraction | Choline (B1196258) chloride and 1,3-propanediol (B51772) | 2.53 ± 0.015 | [1] |

| Phellodendron chinense | Ultrasonic-assisted eutectic solvent | Choline chloride and 1,3-propanediol | 5.421 ± 0.283 | [7] |

| Phellodendron amurense (leaves) | Ultrasound-assisted complete extraction in ionic liquid non-aqueous solvent system | Ionic liquid [C4mim][OAc] with DMSO | Average alkaloid yield of 2.47 ± 0.12 (including palmatine) | [8] |

| Phellodendron amurense (bark) | Ultrasound-assisted complete extraction in ionic liquid non-aqueous solvent system | Ionic liquid [C4mim][OAc] with DMSO | Average alkaloid yield of 4.22 ± 0.20 (including palmatine) | [8] |

| Phellodendron species | Reflux extraction | Ethanol | Not specified, but used for preparing extracts for further analysis | [9] |

Detailed Experimental Protocols

For reproducible and scalable isolation of palmatine, detailed and validated protocols are essential. This section provides a step-by-step guide for some of the most effective methods identified in the literature.

Protocol 1: Hydrochloric Acid/Methanol-Ultrasonic Extraction

This method has been demonstrated to be highly effective for extracting palmatine from fresh Phellodendron bark.[5][6]

Materials:

-

Fresh Phellodendron bark

-

Methanol

-

Hydrochloric acid

-

Ultrasonic bath

-

Filtration apparatus

Procedure:

-

Preparation of Plant Material: Grind the fresh Phellodendron bark into a coarse powder.

-

Solvent Preparation: Prepare the extraction solvent by mixing hydrochloric acid and methanol. The optimal ratio should be determined empirically, but a common starting point is a small percentage of acid in methanol.

-

Extraction:

-

Place the powdered bark in a suitable vessel.

-

Add the hydrochloric acid/methanol solvent.

-

Submerge the vessel in an ultrasonic bath.

-

Perform ultrasonic extraction for a specified duration and at a controlled temperature. These parameters should be optimized for maximum yield.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude extract containing palmatine.

-

Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent Extraction

This green extraction method offers high efficiency and uses more environmentally friendly solvents.[7]

Materials:

-

Dried Phellodendron chinense powder

-

Choline chloride

-

1,3-propanediol

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Preparation of Deep Eutectic Solvent (DES): Prepare the DES by mixing choline chloride and 1,3-propanediol in a 1:2 molar ratio.

-

Extraction:

-

Accurately weigh the Phellodendron chinense powder.

-

Add the prepared DES and a specific percentage of water (e.g., 30% v/v).[7]

-

Vortex the mixture for a set time (e.g., 7 minutes).[7]

-

Perform ultrasonic extraction at a controlled temperature (e.g., 60°C) and power (e.g., 400 W) for a specific duration (e.g., 20 minutes).[7] The optimal solid-to-liquid ratio should be maintained (e.g., 1:30 w/v).[7]

-

-

Sample Preparation for Analysis:

-

After extraction, centrifuge the sample.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) before HPLC analysis.

-

Purification of Palmatine

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate palmatine to a high degree of purity.

Purification Techniques

-

Macroporous Resin Chromatography: This technique is effective for the initial cleanup and enrichment of palmatine from the crude extract. AB-8 macroporous resin has been used with a reported recovery rate of 66.34% ± 0.77%.[1]

-

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be used for the preparative separation of natural products. An optimal two-phase solvent system of n-butanol:acetic acid:water (4:1:5 v/v/v) has been reported for palmatine purification.[10][11]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final step. A reversed-phase C18 column is typically used with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA).[10]

Quantification of Palmatine by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of palmatine is crucial for quality control and research purposes. HPLC is the most widely used analytical technique for this purpose.[12][13][14][15][16][17]

Typical HPLC Parameters

The following table summarizes typical parameters used for the HPLC analysis of palmatine.

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [16][17] |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with an acid modifier like phosphoric acid or formic acid). Gradient or isocratic elution can be used. | [12][14][17] |

| Detection Wavelength | 343 nm or 346 nm | [12][16] |

| Flow Rate | Typically 1.0 - 1.5 mL/min | [12][17] |

Visualization of Workflows and Pathways

Experimental Workflow for Palmatine Isolation and Quantification

Caption: General workflow for the isolation and quantification of palmatine.

Signaling Pathway Inhibition by Palmatine in Cancer

Palmatine, as a key metabolite of Phellodendron amurense bark extract, has been shown to synergistically inhibit the rpS6/NF-κB/FLIP signaling axis in prostate cancer, leading to a reduction in tumor invasiveness.[1]

Caption: Palmatine's inhibitory effect on the rpS6/NF-κB/FLIP signaling axis.

Palmatine's Role in Ameliorating Gouty Inflammation

Palmatine has been found to ameliorate gouty inflammation by inhibiting pyroptosis through the NLRP3 inflammasome pathway.[18]

References

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 4. researchgate.net [researchgate.net]

- 5. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Deep Eutectic Solvents Extraction of Effective Components from <i>Phellodendron chinense</i> Schneid by Response Surface Methodology - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of berberine and palmatine in cortex phellodendron and Chinese patent medicines by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]

- 15. Simultaneous determination of seven alkaloids in Phellodendron chinense Schneid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavonoid Glycosides in Phellodendron amurense Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history of use in traditional medicine. While the bark is more commonly utilized, the leaves of P. amurense are a rich source of bioactive compounds, particularly flavonoid glycosides. These compounds have garnered significant interest for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the flavonoid glycosides found in the leaves of Phellodendron amurense, including their quantitative analysis, detailed experimental protocols for their extraction and isolation, and an exploration of the key signaling pathways they modulate.

Quantitative Analysis of Flavonoid Glycosides

Several studies have identified a variety of flavonoid glycosides in the leaves of Phellodendron amurense. The primary compounds include glycosides of quercetin (B1663063) and kaempferol. While comprehensive quantitative data across multiple studies is not extensively available in a standardized format, the following table summarizes the key identified flavonoid glycosides.

| Flavonoid Glycoside | Aglycone | Glycosidic Moiety | Reference |

| Quercetin-3-O-beta-D-glucoside | Quercetin | beta-D-glucose | [1] |

| Quercetin-3-O-beta-D-galactoside | Quercetin | beta-D-galactose | [1] |

| Kaempferol-3-O-beta-D-glucoside | Kaempferol | beta-D-glucose | [1] |

| Amurensin | [2] | ||

| Phellamurin | [2] |

Experimental Protocols

Extraction of Flavonoid Glycosides

A widely used method for extracting flavonoid glycosides from Phellodendron amurense leaves is ultrasound-assisted extraction (UAE). This technique offers high efficiency and is considered a green extraction method.

Materials and Equipment:

-

Dried and powdered leaves of Phellodendron amurense

-

Ethanol (B145695) (various concentrations, e.g., 60%)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Protocol:

-

Sample Preparation: Air-dry the fresh leaves of Phellodendron amurense and grind them into a fine powder.

-

Solvent Selection: Prepare a 60% aqueous ethanol solution. The optimal ethanol concentration may need to be determined empirically, but 60% is a common starting point for flavonoid glycoside extraction.[3]

-

Ultrasound-Assisted Extraction:

-

Mix the powdered leaves with the 60% ethanol solution at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[3]

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasonic power (e.g., 190 W) for a defined period (e.g., 60 minutes).[3] The optimal time and power may vary depending on the equipment and sample.

-

-

Filtration: After extraction, separate the solid plant material from the liquid extract by filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the ethanol and obtain a crude extract.

Isolation and Purification of Flavonoid Glycosides

Column chromatography is a standard technique for the isolation and purification of individual flavonoid glycosides from the crude extract. Sephadex LH-20 is a commonly used stationary phase for this purpose.

Materials and Equipment:

-

Crude flavonoid extract from Phellodendron amurense leaves

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents for mobile phase (e.g., methanol (B129727), water, chloroform)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system for purity analysis

Protocol:

-

Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the top of the packed column.

-

Elution: Elute the column with a suitable solvent system. A common approach is to use a gradient of methanol in water or chloroform-methanol mixtures.[4] The specific gradient will depend on the polarity of the target flavonoid glycosides.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the separation process by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

-

Pooling and Concentration: Combine the fractions containing the same purified compound (as determined by TLC) and concentrate them using a rotary evaporator.

-

Purity Analysis: Assess the purity of the isolated flavonoid glycosides using HPLC.

Signaling Pathways Modulated by Flavonoid Glycosides

Flavonoid glycosides from Phellodendron amurense leaves, particularly those of quercetin and kaempferol, are known to exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a pro-inflammatory state, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin and its glycosides have been shown to inhibit NF-κB activation.[5][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The key components of this pathway are ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the expression of inflammatory mediators. Quercetin glycosides have been reported to suppress the phosphorylation of MAPKs, thereby inhibiting the inflammatory response.[5][7]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Kaempferol glycosides have been shown to activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity.[8][9]

Conclusion

The leaves of Phellodendron amurense are a valuable source of flavonoid glycosides with significant antioxidant and anti-inflammatory potential. This guide has provided a summary of the key flavonoid glycosides identified, along with detailed protocols for their extraction and isolation. Furthermore, the elucidation of the signaling pathways modulated by these compounds, including the NF-κB, MAPK, and Nrf2/HO-1 pathways, offers a foundation for further research into their therapeutic applications. For drug development professionals, these findings highlight the potential of flavonoid glycosides from P. amurense leaves as lead compounds for the development of novel anti-inflammatory and antioxidant agents. Further quantitative studies and in-depth investigations into the specific mechanisms of action of individual glycosides are warranted to fully realize their therapeutic potential.

References

- 1. Phellodendron amurense - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Phellodendron amurense Extracts: A Technical Guide

Executive Summary: Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history of use in traditional Chinese medicine.[1][2] Its bark, referred to as Cortex Phellodendri or Huang Bai, is rich in a diverse array of bioactive compounds, primarily isoquinoline (B145761) alkaloids and flavonoids.[1][3] Modern pharmacological research has substantiated many of its traditional uses, revealing potent anti-inflammatory, anticancer, neuroprotective, and metabolic-regulating properties.[4][5][6][7] The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and Akt/CREB, which are central to inflammation, cell proliferation, and survival.[5][8] This document provides a comprehensive technical overview of the phytochemical composition, pharmacological activities, and underlying molecular mechanisms of Phellodendron amurense extracts, supported by quantitative data and detailed experimental protocols to guide researchers and drug development professionals.

Phytochemical Composition

The therapeutic effects of Phellodendron amurense are attributed to its complex mixture of phytochemicals. The most significant among these are the protoberberine-type isoquinoline alkaloids, with berberine (B55584) being the most abundant and extensively studied.[3][9] Other major alkaloids include palmatine (B190311), jatrorrhizine, and magnoflorine.[1][10] The bark also contains limonoids, flavonoids, and phenolic compounds that contribute to its overall pharmacological profile.[1][4]

Table 1: Major Bioactive Compounds in Phellodendron amurense

| Compound Class | Specific Compound | Primary Associated Activity |

|---|---|---|

| Isoquinoline Alkaloids | Berberine | Anti-inflammatory, Anticancer, Antidiabetic, Neuroprotective[5][7][8][11] |

| Palmatine | Anti-inflammatory, Antimicrobial[12][13] | |

| Jatrorrhizine | Anti-inflammatory, Antioxidant[9][10] | |

| Magnoflorine | Anti-inflammatory[1] | |

| Phellodendrine | Immunosuppressive[2] | |

| Limonoids | Obacunone, Limonin | Anticancer, Anti-inflammatory[1] |

| Flavonoids | Flavone Glycosides | Antioxidant, Anti-inflammatory[4][14] |

| Phenolic Compounds | Ferulic Acid, Ethyl Caffeate | Antioxidant[1] |

The concentration of these alkaloids can vary depending on the season and the specific part of the plant.[10][12] High-performance liquid chromatography (HPLC) is the standard method for quantifying these key components.

Table 2: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark Extracts

| Study | Extraction Method | Berberine Content | Palmatine Content | Jatrorrhizine Content |

|---|---|---|---|---|

| Erhan S-E et al. (2023)[9] | Ethanolic Extract | 2.44 ± 0.22 mg/g | Detected | Detected |

| Sima et al. (2023)[15] | Ethanolic Extract | 2.63 ± 0.22 mg/g | Detected | Detected |

| Liu et al. (2013)[10] | RP-HPLC Analysis | Varies by season | Varies by season | Varies by season |

| Lee et al. (2009)[13] | HPLC Analysis | Linear range: 0.38-1.89 µg | Linear range: 0.17-0.84 µg | - |

Pharmacological Activities & Mechanisms of Action

P. amurense extracts exhibit a broad spectrum of pharmacological effects by modulating multiple cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in many diseases. P. amurense extract has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[5] The primary mechanism is the suppression of pro-inflammatory signaling cascades.

Mechanism of Action: The extract inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are master regulators of the inflammatory response.[5] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5][11] In studies on human keratinocytes, the extract was shown to protect against particulate matter-induced inflammation by modulating the PAR-2 signaling pathway.[16]

Table 3: Quantitative Anti-inflammatory Effects of P. amurense Extract (PAE)

| Model System | Parameter Measured | Treatment | Result | Reference |

|---|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | CPA (Cortex Phellodendri) | Dose-dependent downregulation | [5] |

| LPS-induced endotoxemia in mice | Serum IL-6, IL-1β | CPA (200 mg/kg) | Significant downregulation | [5] |

| Scopolamine-induced rats | Hippocampal IL-1β, TNF-α mRNA | PAE (100 & 200 mg/kg) | Significant decrease | [11] |

| PM2.5-treated HaCaT cells | IL-8, IL-6, TNF-α mRNA | PAE | Upregulation by PM2.5 was suppressed |[16] |

Anticancer and Chemopreventive Properties

P. amurense extracts and their constituent alkaloids, particularly berberine, have demonstrated significant antitumor activities against a range of cancers, including lung, prostate, and pancreatic cancer.[3][8][17][18]

Mechanism of Action: The anticancer effects are multifactorial and include:

-

Inhibition of Proliferation: The extract inhibits critical cell survival pathways, such as the Akt/CREB and MAPK pathways, which are often overactive in cancer cells.[4][8] This leads to decreased expression of proteins like cyclin D1, resulting in cell cycle arrest, typically at the G1 phase.[8]

-

Induction of Apoptosis: By modulating NF-κB signaling and the ratio of Bcl-2/Bax proteins, the extract can potentiate radiation-induced apoptosis.[19]

-

Anti-Angiogenesis: The extract has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, as demonstrated in the in ovo chick chorioallantoic membrane (CAM) assay.[1][3]

-

Inhibition of Fibrosis: In pancreatic cancer models, the extract blocks pathways that contribute to fibrosis (uncontrolled scarring), which can otherwise prevent anticancer drugs from reaching the tumor.[17]

Table 4: Quantitative Anticancer Effects of P. amurense Extract

| Model System | Parameter Measured | Treatment | Result | Reference |

|---|---|---|---|---|

| A549 Lung Cancer Cells | Cell Proliferation | 2.5 & 5 µg/ml PAE | Dose-dependent inhibition | [8] |

| A549 Xenograft in mice | Tumor Volume (Day 14) | Dietary PAE (high dose) | 9.4 mm³ (vs. 58.9 mm³ in control) | [8] |

| A549 Cells | Phospho-Akt Levels | PAE | Decreased by 47% | [8] |

| Various Cancer Cell Lines | Cell Survival (IC50) | Ethanolic PAE | Varies by cell line (e.g., A549: >500 µg/mL) |[20] |

Neuroprotective Effects

P. amurense demonstrates significant potential for the management of neurodegenerative diseases. Its neuroprotective actions are linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation.

Mechanism of Action:

-

MAO-B Inhibition: The extract is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine (B1211576).[6] MAO-B activity increases with age, leading to lower dopamine levels and the production of neurotoxic byproducts.[6][21] By inhibiting MAO-B, the extract may help maintain healthy dopamine levels and protect brain cells.[21]

-

Anti-Neuroinflammation: In animal models, the extract reduces the expression of pro-inflammatory cytokines (IL-1β, TNF-α, COX-2) in the hippocampus, a brain region critical for memory.[11]

-

Cholinergic System Support: It improves the activity of the cholinergic system, which is impaired in conditions like Alzheimer's disease.[11]

-

Protection against Aβ Toxicity: In cell models of Alzheimer's, the extract has been shown to protect against the neurotoxicity induced by beta-amyloid plaques.[6]

Other Pharmacological Activities

-

Metabolic Regulation: A combination product containing P. amurense and Citrus sinensis extracts was found to significantly reduce triglycerides and LDL-cholesterol while increasing HDL-cholesterol in both overweight and normal-weight individuals.[22] The active component berberine is well-known for its ability to lower blood sugar and improve insulin (B600854) sensitivity.[7][23]

-

Antioxidant Activity: Both aqueous and ethanolic extracts of the bark exhibit free radical scavenging activity. The ethanolic extract showed a higher concentration of phenolics and flavonoids and a lower IC50 value in the DPPH assay, indicating stronger antioxidant potential.[24]

-

Antimicrobial and Antiviral Activity: The ethanolic extract is effective against various bacteria and demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting plaque formation.[24] It has also been shown to inhibit multidrug-resistant bacteria like MRSA.[25]

Table 5: Quantitative Antioxidant and Antiviral Effects

| Assay | Extract Type | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Ethanolic Extract | IC50: 4.26 ± 0.59 mg/ml | [24] |

| DPPH Radical Scavenging | Aqueous Extract | IC50: 6.73 ± 0.87 mg/ml | [24] |

| HSV-1 Plaque Formation | Ethanolic Extract (pretreatment of virus) | 74 ± 6% inhibition |[24] |

Key Experimental Methodologies

The pharmacological profile of P. amurense has been elucidated through a variety of standardized in vitro and in vivo experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

-

Objective: To separate, identify, and quantify major alkaloids like berberine and palmatine.

-

Protocol Summary:

-

Sample Preparation: Dried bark is powdered and extracted with a solvent such as methanol (B129727) or an acetonitrile (B52724)/water mixture, often using sonication or reflux. The resulting extract is filtered.[12][13]

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.[13]

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, with pH adjusted using an acid (e.g., phosphoric acid) and a modifier like triethylamine.[13][15]

-

Detection: Detection is performed using a UV or DAD detector, typically at a wavelength of ~345 nm, where berberine and palmatine show strong absorbance.[8][13]

-

Quantification: Concentrations are determined by comparing the peak areas from the sample chromatogram to a standard curve generated from known concentrations of pure alkaloid standards.[15]

-

In Vitro Cell Proliferation Assay (MTS)

-

Objective: To determine the effect of the extract on the proliferation and viability of cancer cells.[8]

-

Protocol Summary:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded at a low density in 96-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the P. amurense extract (e.g., 0, 2.5, 5 µg/ml) or a vehicle control (e.g., DMSO).[8]

-

Incubation: Cells are incubated for a set period (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: An MTS reagent solution is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Reading: After a short incubation period (1-4 hours), the absorbance of the formazan product is measured using a plate reader at ~490 nm. The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis of Signaling Proteins

-

Objective: To measure changes in the expression or phosphorylation state of specific proteins in a signaling pathway (e.g., Akt, CREB, MAPK).[8]

-

Protocol Summary:

-

Cell Lysis: Cells treated with the extract are harvested and lysed to release total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-